N,N-dibenzyl-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide
Description
N,N-Dibenzyl-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a 4-methylbenzenesulfonyl (tosyl) group at the 1-position and N,N-dibenzyl substituents on the piperidine nitrogen. This compound is structurally characterized by:
- Piperidine core: A six-membered heterocyclic ring with a carboxamide group at the 4-position.
- Sulfonyl group: The 4-methylbenzenesulfonyl moiety introduces electron-withdrawing properties and steric bulk.
- N,N-Dibenzyl substituents: Two benzyl groups on the piperidine nitrogen, which may influence solubility, metabolic stability, and binding interactions.
Properties
IUPAC Name |
N,N-dibenzyl-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O3S/c1-22-12-14-26(15-13-22)33(31,32)29-18-16-25(17-19-29)27(30)28(20-23-8-4-2-5-9-23)21-24-10-6-3-7-11-24/h2-15,25H,16-21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHLDNHMGPTWRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, typically using a sulfonyl chloride and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N,N-dibenzyl-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Sulfonyl Substituent Variations
The 4-methylbenzenesulfonyl group in the target compound can be compared to sulfonyl-modified analogs from and (Table 1).
Key Observations :
- Electron-donating groups (e.g., 2,4-dimethylphenyl in compound 4–22 ) correlate with higher synthetic yields (75%), suggesting that para-methyl substitution on the sulfonyl group (as in the target compound) may favor synthesis efficiency .
- Halogenated derivatives (e.g., 2,4-dichloro in 4–20 , 2,4-dibromo in 4–21 ) exhibit lower yields (48% and 28%, respectively), likely due to steric hindrance or reactivity challenges .
- Fluorinated analogs (e.g., 3,5-difluoro in 4–24 ) show moderate yields (53%), indicating that fluorination at meta positions is less disruptive than ortho/para halogens .
Table 1: Comparison of Sulfonyl-Modified Piperidine-4-carboxamides
Aryl Group Modifications
The N,N-dibenzyl groups in the target compound differ from the benzo[d]thiazol-2-yl phenyl moiety in and .
Key Differences :
Crystallographic and Physicochemical Properties
reports crystallographic data for 4-methylbenzenesulfonamide derivatives, highlighting:
- Density (Dx) : 1.304–1.367 Mg m⁻³, influenced by substituent bulk .
- Absorption coefficient (μ) : Lower μ values (0.207–2.246 mm⁻¹) for sulfonamides suggest reduced X-ray attenuation compared to halogenated analogs .
These data imply that the target compound’s 4-methylbenzenesulfonyl group may enhance crystallinity and stability relative to halogenated analogs.
Analytical Data Consistency
- NMR/HRMS : All analogs in and were characterized by $ ^1H $ NMR, $ ^{13}C $ NMR, and HRMS, confirming structural integrity. The target compound would likely follow similar validation protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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